molecular formula C12H11NO3 B8705605 Methyl 8-methoxyisoquinoline-3-carboxylate

Methyl 8-methoxyisoquinoline-3-carboxylate

Cat. No.: B8705605
M. Wt: 217.22 g/mol
InChI Key: LWODYMHLTBKPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-methoxyisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 8-methoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-11-5-3-4-8-6-10(12(14)16-2)13-7-9(8)11/h3-7H,1-2H3

InChI Key

LWODYMHLTBKPAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=NC=C21)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

224 mg (1.1 mmol) of 6-methoxy-isoquinoline-3-carboxylic acid was reacted with 242 mg (1 mmol) of intermediate B (2-amino-3H-benzoimidazole-4-carboxylic acid (1H-imidazol-2-yl)-amide), 569 mg (1.5 mmol) of HBTU, 0.704 ml (4 mmol) of DIEA and 5 mL of DMF stirring at 80° C. for 2 h as describe in general procedure A to provide 212.4 mg (50%) of the title compound. 1H-NMR (400 MHz, DMSO): 9.37 (s, 1H), 8.71 (s, 1H), 8.24 (d, 1H), 7.94 (d, 1H), 7.82 (d, 1H), 7.73 (d, 1H), 7.49 (dd, 1H), 7.34 (t, 1H), 6.88 (s, 1H), 6.76 (s, 1H), 3.98 (s, 3H) ppm; LCMS: 428 (M+1)+.
Quantity
224 mg
Type
reactant
Reaction Step One
Name
intermediate B
Quantity
242 mg
Type
reactant
Reaction Step One
Name
Quantity
569 mg
Type
reactant
Reaction Step One
Name
Quantity
0.704 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
50%

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